![molecular formula C22H18N2O6 B328436 METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B328436.png)
METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
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Overview
Description
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a furan ring, and a benzoate ester, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more reactive intermediates.
Scientific Research Applications
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and furan derivatives with comparable structures and functional groups. Examples include:
Pyridine-2-carboxylate derivatives: These compounds share the pyridine ring and carboxylate ester functional groups.
Furan-2-carboxylate derivatives: These compounds feature the furan ring and carboxylate ester functional groups.
Uniqueness
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18N2O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[5-[(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H18N2O6/c1-13-17(20(26)24(9-10-25)21(27)18(13)12-23)11-14-7-8-19(30-14)15-5-3-4-6-16(15)22(28)29-2/h3-8,11,25H,9-10H2,1-2H3/b17-11- |
InChI Key |
IAYIZSFWAABSCD-BOPFTXTBSA-N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
Origin of Product |
United States |
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